Kinetensin
Overview
Description
Kinetensin: is an oligopeptide comprising nine amino acids with the sequence L-Isoleucine-L-Alanine-L-Arginine-L-Arginine-L-Histidine-L-Proline-L-Tyrosine-L-Phenylalanine-L-Leucine . It was originally isolated from pepsin-treated human plasma and shares some sequence homology with the C-terminal end of neurotensin . This compound is known for its potent histamine-releasing properties and may serve as an inflammatory mediator .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kinetensin is typically synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s N-terminal.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and final deprotection.
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often incorporating high-throughput purification techniques like HPLC (High-Performance Liquid Chromatography) to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Kinetensin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, particularly at the tyrosine and histidine residues, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur at the disulfide bonds if present, although this compound does not typically contain cysteine residues.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents like HBTU.
Major Products: The major products formed from these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acids .
Scientific Research Applications
Chemistry: Kinetensin is used as a model peptide in studies of peptide synthesis, folding, and stability. Its well-defined sequence makes it an ideal candidate for investigating peptide behavior under different conditions .
Biology: In biological research, this compound is studied for its role in histamine release and inflammatory responses. It serves as a tool to understand the mechanisms of histamine-mediated processes and allergic reactions .
Medicine: this compound’s ability to release histamine has implications in studying allergic reactions and developing anti-inflammatory drugs. It is also explored for its potential therapeutic applications in conditions involving histamine dysregulation .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and as a reference compound in quality control processes .
Mechanism of Action
Kinetensin exerts its effects primarily through the release of histamine from mast cells. The peptide binds to specific receptors on the surface of mast cells, triggering a cascade of intracellular events that lead to histamine release. This process involves the activation of G-protein-coupled receptors (GPCRs) and subsequent signaling pathways that result in the degranulation of mast cells and the release of histamine into the surrounding tissues .
Comparison with Similar Compounds
Neurotensin: Shares sequence homology with kinetensin and has similar histamine-releasing properties.
Dynorphin: An opioid peptide with comparable potency in histamine release.
Angiotensin: Another peptide with structural similarities and biological activity related to blood pressure regulation.
Uniqueness: this compound is unique in its specific sequence and potent histamine-releasing activity. Unlike neurotensin, this compound is less potent but still significant in its biological effects. Its unique sequence allows for targeted studies in histamine-mediated processes and inflammatory responses .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H85N17O11/c1-6-32(4)45(57)52(81)66-33(5)46(75)67-38(15-10-22-63-55(58)59)47(76)68-39(16-11-23-64-56(60)61)48(77)71-42(28-36-29-62-30-65-36)53(82)73-24-12-17-44(73)51(80)70-41(27-35-18-20-37(74)21-19-35)49(78)69-40(26-34-13-8-7-9-14-34)50(79)72-43(54(83)84)25-31(2)3/h7-9,13-14,18-21,29-33,38-45,74H,6,10-12,15-17,22-28,57H2,1-5H3,(H,62,65)(H,66,81)(H,67,75)(H,68,76)(H,69,78)(H,70,80)(H,71,77)(H,72,79)(H,83,84)(H4,58,59,63)(H4,60,61,64)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANUJGMSOSQAAY-IHXGQVBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H85N17O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145667 | |
Record name | Kinetensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1172.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kinetensin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
103131-69-7 | |
Record name | Kinetensin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103131697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kinetensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kinetensin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.